Product packaging for Dedimethyl Dibromo Memantine(Cat. No.:CAS No. 1797133-04-0)

Dedimethyl Dibromo Memantine

Cat. No.: B590383
CAS No.: 1797133-04-0
M. Wt: 309.045
InChI Key: BTZPCMUNHQNAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dedimethyl Dibromo Memantine is a synthetic derivative of Memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist . Memantine itself is non-competitive and voltage-dependent, primarily blocking the NMDA receptor channel to modulate glutamate-induced excitotoxicity . This dibromo-dedimethyl analog is offered as a research chemical for investigative purposes only. It is designed for use in strictly controlled laboratory settings to study the structure-activity relationships of adamantane-based NMDA receptor antagonists and to probe novel applications in neuropharmacological research. This product is provided for in vitro research and is not intended for diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle this material with appropriate safety precautions. For detailed specifications, handling instructions, and certificate of analysis, please contact our technical support team.

Properties

CAS No.

1797133-04-0

Molecular Formula

C10H15Br2N

Molecular Weight

309.045

IUPAC Name

3,5-dibromoadamantan-1-amine

InChI

InChI=1S/C10H15Br2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2

InChI Key

BTZPCMUNHQNAOQ-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1(CC(C2)(C3)Br)N)Br

Synonyms

1,3-Dibromo Adamantamine; 

Origin of Product

United States

Chemical Synthesis and Structural Characterization of Dedimethyl Dibromo Memantine and Its Precursors

Theoretical Considerations for Dedimethylation and Dibromination Strategies

The synthesis of Dedimethyl Dibromo Memantine (B1676192) necessitates strategic planning for both the removal of methyl groups (demethylation) and the introduction of bromine atoms (dibromination) onto the adamantane (B196018) core.

Demethylation: The removal of methyl groups from an adamantane scaffold is a challenging process due to the stability of the carbon-carbon bonds. Theoretical approaches would consider reaction conditions that can selectively cleave these bonds without disrupting the rigid adamantane cage. This might involve oxidative methods or the use of specific reagents that can target the methyl substituents.

Dibromination: The introduction of two bromine atoms onto the adamantane ring requires careful consideration of regioselectivity. The bridgehead positions of the adamantane cage are the most reactive sites for electrophilic substitution due to the formation of stable tertiary carbocations. nih.govsemanticscholar.org Therefore, bromination reactions are expected to favor these positions. Achieving a specific dibromination pattern would depend on the directing effects of existing substituents and the choice of brominating agent and reaction conditions. Friedel-Crafts type catalysts, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), can facilitate the gradual replacement of tertiary C-H bonds with bromine. semanticscholar.orgrsc.org

Retrosynthetic Analysis of Dedimethyl Dibromo Memantine Scaffold

A retrosynthetic analysis of this compound would deconstruct the target molecule into simpler, more readily available starting materials. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (C-N bond): The primary amine group can be introduced via amination of a corresponding dibrominated adamantane precursor. jmpm.vn This leads to a key intermediate: a dibromo adamantane derivative.

Disconnect 2 (C-Br bonds): The two bromine atoms can be installed through electrophilic bromination of a dedimethyl adamantane scaffold. tandfonline.comresearchgate.net This points to a dedimethyl adamantane as a crucial precursor.

Disconnect 3 (C-C bonds of methyl groups): The dedimethyl adamantane could theoretically be derived from a more substituted adamantane through demethylation, although this is often synthetically challenging. A more practical approach would be to synthesize the dedimethyl adamantane core directly.

Simplified Precursors: The analysis suggests that the synthesis could start from a simple adamantane derivative, which is then functionalized to introduce the desired bromine atoms and amino group, while avoiding or removing methyl groups.

Proposed Synthetic Methodologies for Brominated Adamantane Derivatives

The synthesis of brominated adamantane derivatives is a cornerstone for accessing compounds like this compound. Various methodologies have been developed to achieve this.

The functionalization of the adamantane core often begins with halogenation, particularly bromination, due to the high reactivity of the bridgehead positions. tandfonline.comresearchgate.net

Direct Bromination: Adamantane can be directly brominated using elemental bromine. google.com The reaction typically proceeds at the bridgehead positions to yield mono-, di-, tri-, or even tetrabromoadamantane, depending on the reaction conditions and the amount of bromine used. nih.govsemanticscholar.orgrsc.org The use of Lewis acid catalysts can promote polybromination. semanticscholar.orgrsc.org

Catalytic Bromination: Iron compounds can catalyze the bromination of adamantane and its derivatives using tetrabromomethane as the bromine source. researchgate.net This method allows for a more controlled and selective synthesis of bromine-substituted adamantanes. researchgate.net

Photochemical Halogenation: Photochemical methods using N-halogenated reagents can also be employed for the halogenation of adamantane derivatives. conicet.gov.ar

A summary of common bromination reagents is provided in the table below:

ReagentConditionsProduct(s)
Bromine (Br₂)Neat or in solventMono-, di-, tri-, or tetrabromoadamantanes
Bromine (Br₂) with Lewis Acid (e.g., AlCl₃)Elevated temperaturePolybrominated adamantanes
Tetrabromomethane (CBr₄) with Iron catalystCatalyticSelective bromo-substituted adamantanes
N-Bromosuccinimide (NBS)Photochemical or radical initiationBrominated adamantanes
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)VariousBrominated adamantanes

Data sourced from multiple studies on adamantane halogenation. semanticscholar.orgrsc.orgresearchgate.netgoogle.comconicet.gov.arnih.gov

Selective demethylation in adamantane derivatives is a less common and more challenging transformation. While specific, efficient methods for demethylating adamantanes are not widely reported, general strategies for cleaving C-C bonds could be considered, though they may lack the required selectivity. These could include strong oxidative conditions or specialized catalytic systems, but their application to a complex molecule like a memantine derivative would require significant research and development. acs.org

The synthesis of complex adamantyl amines, such as this compound, typically involves a multi-step sequence. mdpi.comreddit.comresearchgate.net A general approach starting from a brominated adamantane is the Ritter reaction, followed by hydrolysis. nih.govchemicalbook.com

Bromination: An appropriate adamantane precursor is first brominated to introduce the desired number of bromine atoms at specific positions.

Ritter Reaction: The brominated adamantane is then reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid). This reaction introduces an acetamido group at one of the bridgehead positions.

Hydrolysis: The resulting N-acetylated amine is then hydrolyzed, typically under basic conditions, to yield the primary amine. chemicalbook.com

An alternative is the direct amination of a bromo-adamantane derivative using reagents like urea. jmpm.vn

The synthesis of adamantane derivatives can also be achieved through the construction of the adamantane framework from bicyclic precursors. mdpi.com

Stereochemical Considerations in the Synthesis of Adamantane Derivatives

Adamantane itself is a highly symmetrical and achiral molecule. wikipedia.org However, substitution at the bridgehead or methylene (B1212753) positions can lead to chirality. Specifically, an adamantane derivative with four different substituents at the four bridgehead carbons is chiral. wikipedia.org

In the context of this compound, if the two bromine atoms and the amino group are arranged asymmetrically on the adamantane scaffold, the molecule will be chiral, existing as a pair of enantiomers. The synthesis of such a compound would either produce a racemic mixture, requiring subsequent resolution, or necessitate a stereoselective synthesis. rsc.orgrsc.org

Stereoselective syntheses of adamantane derivatives often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions, such as additions to carbonyl groups or cyclization reactions that form the adamantane core. rsc.orgrsc.org The stereochemistry of the final product is critically dependent on the stereochemistry of the starting materials and the mechanism of the reactions employed. rsc.org

Analytical Techniques for Compound Verification and Purity Assessment (excluding basic identification data)

The purity of this compound is critical, and several chromatographic techniques are employed for its quantitative analysis and the detection of any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for purity assessment. Due to the lack of a significant UV-absorbing chromophore in the this compound molecule, a pre-column derivatization step is typically required to allow for UV detection. researchgate.net

Derivatization: A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with the primary amine to form a highly fluorescent derivative that can be easily detected. nih.govmdpi.com The reaction is usually carried out in a borate (B1201080) buffer solution. nih.gov

Chromatographic Conditions: The derivatized analyte is then separated on a reverse-phase column.

Table 2: Example HPLC Conditions for Analysis

Parameter Condition Reference
Column Kromasil C18 (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 80% Acetonitrile and 20% Phosphate Buffer nih.gov
Detector Photodiode Array (PDA) nih.gov

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC) | nih.gov |

Gas Chromatography (GC)

Gas chromatography offers an alternative method for purity analysis, which can often be performed without derivatization.

Sample Preparation: Memantine and its analogues are sufficiently volatile for GC analysis. google.com However, if the compound is in its hydrochloride salt form, it must be neutralized to the free base prior to injection to prevent column degradation and ensure proper volatilization. google.com This is typically done by treating the sample with a non-aqueous alkaline reagent. google.com

Chromatographic Conditions: A capillary column is used for separation, with detection commonly performed by a Flame Ionization Detector (FID).

Table 3: Example GC Conditions for Analysis

Parameter Condition Reference
Column DB-624 fused silica (B1680970) capillary (30 m x 0.320 mm) ni.ac.rs
Carrier Gas Nitrogen ni.ac.rs
Injector Temp. 270 °C ni.ac.rs
Detector Temp. 300 °C (FID) ni.ac.rs

| Column Temp. | 300 °C | ni.ac.rs |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a rapid and cost-effective method for the qualitative and quantitative assessment of purity. austinpublishinggroup.com For visualization, a post-chromatographic derivatization step is necessary. A common visualization agent for amines like this compound is Dragendorff's reagent, which produces colored spots on the plate. austinpublishinggroup.com An example mobile phase for a similar compound consists of n-Hexane, Ethyl acetate, and Diethylamine. austinpublishinggroup.com

Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially of trace-level impurities, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govijper.org The analysis involves chromatographic separation followed by detection using a mass spectrometer, typically operating in multiple-reaction monitoring (MRM) mode to enhance specificity and sensitivity. nih.gov Sample preparation often involves a liquid-liquid extraction to isolate the analyte from the sample matrix. ijper.org

Molecular Pharmacology and Receptor Interaction Studies of Dedimethyl Dibromo Memantine

N-Methyl-D-Aspartate Receptor Binding Profile and Pharmacokinetics (in vitro)

Memantine (B1676192) is recognized as a non-competitive, low- to moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgdrugbank.comnih.gov Its mechanism is distinct from other NMDA receptor antagonists, which contributes to its clinical tolerability. nih.govnih.gov The therapeutic effects of memantine are primarily attributed to its ability to block the ion channel of the NMDA receptor, particularly under conditions of excessive stimulation by the neurotransmitter glutamate (B1630785). drugbank.comnih.gov

Memantine's interaction with the NMDA receptor is characterized by its relatively low affinity and rapid off-rate kinetics. wikipedia.orgnih.gov This means it binds to and dissociates from the receptor channel quickly. This property is crucial, as it allows memantine to preferentially block the excessive, pathological activation of NMDA receptors while sparing the normal, physiological receptor activity necessary for learning and memory. nih.govnih.gov

The affinity of memantine is influenced by the subunit composition of the NMDA receptor. Studies comparing memantine and its structural precursor, amantadine (B194251), in GluN1/GluN2B receptors show that memantine has a significantly higher affinity. nih.gov The two methyl groups on the memantine structure, which are absent in amantadine, are crucial for this enhanced affinity, fitting into hydrophobic binding pockets formed by amino acid residues on the GluN1 and GluN2B subunits. nih.gov Specifically, the amine group of memantine interacts with the NR1-N161 binding pocket, while the methyl groups are thought to bind at pockets near NR1-A645 and NR2B-A644. wikipedia.org

Recent research indicates that memantine's inhibitory potency can be dependent on intracellular calcium concentrations ([Ca2+]i) and varies between receptor subtypes. For instance, the inhibition of GluN1/2A receptors by memantine is more pronounced in conditions that lead to high intracellular calcium accumulation, a novel mechanism that may contribute to its clinical profile. nih.govresearchgate.net This effect is less apparent with GluN1/2B, GluN1/2C, and GluN1/2D subtypes.

Table 1: Comparative Affinity of Memantine and Related Compounds at NMDA Receptors (Wild Type GluN1/GluN2B)

CompoundIC₅₀ (μM)Key Structural Difference from MemantineSource
Memantine0.28- nih.gov
Amantadine21Lacks two methyl groups nih.gov
Trimethylamantadine3.5Contains an additional methyl group nih.gov

The function of memantine as a channel blocker is strongly voltage-dependent. wikipedia.org At the normal resting membrane potential of a neuron, the NMDA receptor channel is physiologically blocked by magnesium ions (Mg²⁺). Upon depolarization (a positive shift in membrane voltage), the Mg²⁺ block is relieved, allowing ions to flow if the receptor is activated by glutamate and a co-agonist like glycine (B1666218) or D-serine.

Memantine mimics the physiological action of Mg²⁺. wikipedia.org It preferentially enters and blocks the NMDA receptor's ion channel when it is in an open state, which requires prior depolarization and agonist binding. This voltage-dependency ensures that memantine's blocking action is most effective during periods of sustained depolarization, which are characteristic of pathological, excitotoxic conditions. wikipedia.orgnih.gov This mechanism helps preserve normal synaptic transmission, which involves transient, less intense receptor activation.

Memantine is classified as an uncompetitive, open-channel blocker. wikipedia.orgdrugbank.comnih.gov This means it does not compete with glutamate or glycine for their binding sites on the exterior of the receptor. Instead, it binds to a site within the ion channel itself, but only after the channel has been opened by the binding of these agonists. wikipedia.orgnih.gov

This uncompetitive mechanism is a key feature of its pharmacological profile. It ensures that memantine only exerts its blocking effect when the receptor is active. Furthermore, it is more effective when the concentration of the agonist (glutamate) is high and causing excessive channel opening. nih.govnih.gov This makes it an ideal candidate for targeting pathological overstimulation without interfering with the baseline physiological activity of the NMDA receptor system. nih.gov

While primarily an open-channel blocker, memantine's interaction with the NMDA receptor has complex downstream effects that can be considered a form of allosteric modulation. By binding within the channel, it influences the receptor's gating properties. Recent studies have revealed that memantine can stabilize a Ca²⁺-dependent desensitized state of the receptor, particularly for the GluN1/2A subtype. nih.govresearchgate.net

Desensitization is a process where a receptor becomes less responsive to its agonist despite its continued presence. By enhancing this process in a calcium-dependent manner, memantine adds another layer to its neuroprotective effects. Neurons experiencing high levels of calcium influx (a hallmark of excitotoxicity) would have their NMDA receptors more potently inhibited and desensitized by memantine, creating a targeted, activity-dependent negative feedback loop. nih.govresearchgate.net

Interaction with Non-NMDA Receptor Systems (in vitro)

In addition to its primary action at NMDA receptors, memantine has been shown to interact with other neurotransmitter receptor systems, although generally with lower affinity.

Table 2: Summary of Memantine's Receptor Interactions

Receptor TargetMechanism of ActionPotency/Affinity NotesSource
NMDA ReceptorUncompetitive, open-channel antagonistLow to moderate affinity; rapid kinetics wikipedia.orgdrugbank.comnih.gov
Serotonin (5-HT3) ReceptorNon-competitive antagonistPotency similar to that for the NMDA receptor iiab.memedcentral.com
Nicotinic Acetylcholine (B1216132) (nACh) ReceptorsNon-competitive antagonistLower potency (one-sixth to one-tenth) than for NMDA receptors wikipedia.orgmedcentral.com
Dopamine (B1211576) D2 ReceptorAgonistAffinity equal to or slightly higher than for NMDA receptors iiab.me

Investigation of Alpha7 Nicotinic Acetylcholine Receptor Antagonism

There are no available studies investigating the potential antagonistic effects of Dedimethyl Dibromo Memantine at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). While the parent compound, memantine, has been studied for its interactions with α7 nAChRs, this research cannot be extrapolated to its dibrominated and demethylated derivative without specific experimental evidence. nih.govnih.govbiorxiv.orgfrontiersin.orgbiorxiv.org

Profiling Against Other Neurotransmitter Receptors and Ion Channels

No pharmacological profiling data for this compound against other neurotransmitter receptors or ion channels has been published. Such studies are essential for determining the compound's selectivity and potential off-target effects. For the parent compound memantine, it is known to have low to negligible affinity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as for voltage-dependent calcium, sodium, or potassium channels. pharmascience.com It also shows antagonist effects at the 5HT3 receptor with a potency similar to its NMDA receptor antagonism. pharmascience.comdrugbank.com However, the specific activity profile of this compound remains uncharacterized.

Biophysical Characterization of Receptor-Ligand Dynamics

There is no information available regarding the biophysical characterization of the interaction between this compound and any biological target. This includes a lack of data on association and dissociation constants (kon and koff), binding affinity (KD), or thermodynamic parameters that would describe the dynamics of the receptor-ligand interaction. Such biophysical studies are crucial for a comprehensive understanding of a compound's mechanism of action at a molecular level.

Due to the absence of specific research on this compound, the following data tables, which were intended to be populated with detailed research findings, remain empty.

Interactive Data Table: Receptor Binding Profile of this compound

Receptor/Ion Channel Binding Affinity (Ki/IC50) Functional Activity
Alpha7 Nicotinic Acetylcholine Receptor Data Not Available Data Not Available
NMDA Receptor Data Not Available Data Not Available
5-HT3 Receptor Data Not Available Data Not Available

Interactive Data Table: Biophysical Interaction Parameters of this compound

Target Receptor Association Rate (kon) Dissociation Rate (koff) Affinity (KD)

Computational Chemistry and in Silico Modeling of Dedimethyl Dibromo Memantine

Molecular Docking Simulations with NMDA Receptor Subunits

Molecular docking simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a protein. For dedimethyl dibromo memantine (B1676192), this is particularly relevant to its expected interaction with the N-methyl-D-aspartate (NMDA) receptor, a primary target for memantine and its analogues.

Docking studies on memantine have identified key interactions within the NMDA receptor's ion channel. acs.orgresearchgate.net The protonated amino group of memantine is thought to form critical interactions with asparagine residues within the channel, while its methyl groups fit into hydrophobic pockets. acs.org For dedimethyl dibromo memantine, the absence of two methyl groups would alter the hydrophobic interactions. However, the introduction of two bromine atoms would introduce new potential interactions. Bromine atoms can participate in halogen bonding, a type of non-covalent interaction that could influence binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN1, GluN2A-D).

Simulations of various memantine derivatives have shown that modifications to the adamantane (B196018) cage significantly impact binding. chronobiologyinmedicine.orgchemrxiv.org For instance, the addition of bulky or photoswitchable groups can alter the binding energy. chronobiologyinmedicine.org In the case of this compound, the smaller size due to the lack of methyl groups, combined with the larger, electron-rich bromine atoms, would likely result in a unique binding pose compared to memantine.

A hypothetical docking study of this compound would likely show its adamantane core positioned within the channel vestibule, with the amino group interacting with the pore-lining asparagine residues. The bromine atoms could potentially form halogen bonds with nearby polar residues or participate in hydrophobic interactions, compensating for the loss of the methyl groups. The precise orientation and resulting binding energy would depend on the specific conformations of the receptor subunits.

Table 1: Predicted Interactions of Memantine Derivatives with NMDA Receptor Subunits

CompoundKey Interacting Residues (Predicted)Predicted Interaction TypesReference
MemantineGluN1 (A645), GluN2B (A644), Asn residuesHydrophobic, Electrostatic acs.org
This compoundAsn residues, other polar/non-polar residuesElectrostatic, Halogen Bonding, HydrophobicInferred
Photoswitchable Memantine DerivativesVaries based on isomerEnhanced Hydrophobic, π-π stacking chronobiologyinmedicine.org
N-Sinapoyl-memantineAsn599d, Leu605aHydrogen Bonding, Hydrophobic mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions over time. For this compound, MD simulations would be essential to understand its mechanism of channel blocking and the conformational changes it induces in the NMDA receptor.

MD studies on memantine have revealed that it lodges within the ion channel's vestibule, physically obstructing ion flow and promoting closure of the channel gate. osti.gov These simulations have also highlighted the flexibility of both the ligand and the receptor during the binding process. nih.gov The binding of memantine is a dynamic process, with the drug exploring various orientations before settling into a stable pose.

For this compound, MD simulations could elucidate how the bromine substitutions affect its residence time in the channel and the stability of the blocked state. The larger size and different electronic properties of bromine compared to a methyl group could lead to altered interactions with the channel lining, potentially resulting in a different kinetic profile (on-rate and off-rate) than memantine. nih.gov The conformational flexibility of the adamantane cage and the rotation of the entire molecule within the channel would also be influenced by these substitutions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For this compound, these calculations can provide valuable information about its intrinsic properties that govern its interactions with the NMDA receptor.

Methods like Density Functional Theory (DFT) have been used to study the electronic structure of adamantane derivatives. rsc.orgnih.gov These calculations can determine the molecule's electrostatic potential, which is crucial for understanding how it will interact with the charged and polar residues within the NMDA receptor channel. The introduction of two bromine atoms in this compound would significantly alter its electronic properties compared to memantine. Bromine is an electron-withdrawing group, which would affect the charge distribution across the adamantane cage and on the amino group.

Quantum chemical calculations can also predict the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. rsc.org By comparing the calculated electronic properties of this compound with those of memantine and other derivatives, researchers can predict its relative stability and reactivity.

Table 2: Hypothetical Electronic Properties of Memantine Derivatives from Quantum Chemical Calculations

CompoundKey Electronic PropertyPredicted EffectReference
MemantinePositive electrostatic potential around amino groupStrong interaction with negatively charged residues researchgate.net
This compoundAltered charge distribution due to bromine atomsPotential for halogen bonding and altered electrostatic interactionsInferred
Adamantane-based hole transport materialsLow HOMO energy, small reorganization energySuitable for use in perovskite solar cells rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgarkat-usa.org For this compound, QSAR models could be developed to predict the activity of further derivatives and guide the synthesis of more potent and selective NMDA receptor antagonists.

QSAR studies on NMDA receptor antagonists have identified key molecular descriptors that are important for activity. bmc-rm.orgresearchgate.netmdpi.com These descriptors can be topological, electronic, or steric in nature. For a series of adamantane derivatives, a QSAR model might reveal that properties like lipophilicity, molecular volume, and the presence of specific functional groups are critical for high affinity.

In the context of this compound, a QSAR study would involve synthesizing a series of related compounds with variations in the number and position of bromine atoms, as well as other substituents. By measuring the biological activity of these compounds and calculating a wide range of molecular descriptors, a mathematical model could be built to predict the activity of new, unsynthesized derivatives. This approach would streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Predictive Modeling of Blood-Brain Barrier Permeability (in silico)

For any centrally acting drug, the ability to cross the blood-brain barrier (BBB) is a critical property. In silico models are widely used to predict the BBB permeability of new chemical entities, saving time and resources compared to experimental methods. nih.govnih.gov

The prediction of BBB permeability is often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. shd-pub.org.rs The adamantane moiety itself is known to be lipophilic and can facilitate the transport of molecules into the central nervous system. mdpi.commdpi.com

For this compound, the removal of two methyl groups would slightly decrease its molecular weight and lipophilicity. However, the addition of two bromine atoms would increase both of these parameters. In silico models would be used to calculate the predicted logBB (logarithm of the brain-to-blood concentration ratio) for the compound. nih.gov These models, often built using large datasets of known BBB-permeable and impermeable compounds, can provide a reliable estimate of whether this compound is likely to reach its target in the brain. nih.gov

Table 3: In Silico Predicted Physicochemical Properties and BBB Permeability

CompoundPredicted logPPredicted Polar Surface Area (PSA)Predicted BBB PermeabilityReference
MemantineHighLowPermeableInferred
This compoundHighLowLikely PermeableInferred
4-Aminoquinoline-Adamantane DerivativesVariesVariesGood potential for BBB penetration nih.govshd-pub.org.rs

Preclinical Neurobiological Investigations of Dedimethyl Dibromo Memantine in Vitro and Animal Models

In Vitro Studies of Neuronal Protection and Function

Attenuation of Excitotoxicity in Cultured Neurons

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key mechanism in various neurodegenerative disorders. The parent compound, memantine (B1676192), has been extensively studied for its ability to mitigate excitotoxic neuronal injury in vitro. As an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, memantine blocks the excessive influx of calcium ions (Ca2+) that triggers downstream neurotoxic cascades.

In cultured cortical and hippocampal neurons, memantine has demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity. Studies have shown that memantine can protect neurons from glutamate-induced damage, a crucial factor in the progression of conditions like Alzheimer's disease. The neuroprotective properties of memantine are attributed to its ability to preferentially block the excessive activation of extrasynaptic NMDA receptors, which are strongly linked to excitotoxic cell death, while sparing the physiological activation of synaptic NMDA receptors necessary for normal neuronal communication.

The following table summarizes findings from in vitro studies on the neuroprotective effects of memantine against excitotoxicity.

Cell TypeExcitotoxic AgentKey Findings
Cultured Rat Hippocampal NeuronsNMDA, Amyloid β1–42Memantine co-administration significantly increased the number of viable cells and protected against neurotoxicity.
Dissociated Cortical NeuronsGlutamateMemantine pretreatment was shown to be crucial for conferring neuroprotection against glutamate-induced neurotoxicity.

Modulation of Intracellular Calcium Dynamics and Homeostasis

The dysregulation of intracellular calcium (Ca2+) homeostasis is a central event in neuronal dysfunction and death. Memantine's primary mechanism of action involves the modulation of Ca2+ influx through NMDA receptor channels. By blocking the NMDA receptor channel, memantine prevents the excessive entry of Ca2+ into neurons, thereby maintaining intracellular Ca2+ homeostasis.

Recent research has revealed that the inhibitory action of memantine on NMDA receptors is dependent on intracellular Ca2+ levels, suggesting a sophisticated feedback mechanism. This Ca2+-dependent inhibition may allow memantine to more effectively target neurons experiencing pathological Ca2+ overload while having minimal effects on healthy neurons. This state-dependent inhibition is a key feature that distinguishes memantine from other, less well-tolerated NMDA receptor antagonists.

The table below highlights key findings related to memantine's modulation of intracellular calcium.

Experimental ModelKey Findings
Whole-cell patch-clamp recordingsMemantine's inhibition of NMDA receptors increases with rising intracellular Ca2+ concentrations.
Neuroprotection assaysMemantine preferentially inhibits NMDA receptors under neurotoxic conditions associated with elevated intracellular Ca2+.

Effects on Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP) is a primary molecular correlate of synaptic plasticity. While high concentrations of NMDA receptor antagonists can inhibit LTP, clinically relevant concentrations of memantine have been shown to preserve or even enhance synaptic plasticity under certain conditions.

In studies using hippocampal slices, memantine has been observed to restore LTP that was impaired by the tonic activation of NMDA receptors. This suggests that by reducing synaptic "noise" from excessive glutamate, memantine can improve the signal-to-noise ratio of synaptic transmission, thereby facilitating LTP. However, in some experimental paradigms, particularly in the striatum, memantine has been shown to disrupt LTP and promote long-term depression (LTD). This suggests that the effects of memantine on synaptic plasticity are complex and may vary depending on the brain region and the specific experimental conditions.

The following table summarizes the effects of memantine on synaptic plasticity.

Brain RegionExperimental ConditionEffect on LTP/LTD
HippocampusTonic NMDA receptor activationRestored impaired LTP
StriatumIn vitro slice applicationDisrupted LTP and induced LTD

Impact on Neuronal Viability and Apoptotic Pathways

By mitigating excitotoxicity and maintaining calcium homeostasis, memantine ultimately enhances neuronal viability and inhibits apoptosis (programmed cell death). In various in vitro models of neuronal stress, memantine has been shown to reduce the number of apoptotic and necrotic neurons.

Studies have demonstrated that memantine can upregulate neuronal cell survival in cell models of Alzheimer's disease. The anti-apoptotic effects of memantine are mediated through the inhibition of key components of the apoptotic cascade, such as caspase-3. Furthermore, some research suggests that memantine's neuroprotective effects may also involve NMDA receptor-independent mechanisms, including the activation of the PI3-K/Akt signaling pathway and an increase in the levels of brain-derived neurotrophic factor (BDNF).

Key findings on memantine's impact on neuronal viability and apoptosis are presented in the table below.

Cell ModelApoptotic StimulusKey Findings
SH-SY5Y cells (Alzheimer's model)Amyloid Precursor Protein overexpressionMemantine increased cell viability and inhibited apoptosis by downregulating caspase-3 expression.
Primary Cortical NeuronsStaurosporineMemantine suppressed neuronal apoptosis, an effect linked to the activation of the BDNF and PI3-K/Akt pathways.

Influence on Axonal and Dendritic Morphology

The structural integrity of axons and dendrites is essential for proper neuronal function and connectivity. Neurodegenerative processes are often associated with alterations in axonal and dendritic morphology, such as dendritic spine loss and axonal degeneration. While direct and extensive research on the influence of memantine on neuronal morphology is less abundant than on its other neuroprotective effects, its role in preserving neuronal health suggests a positive impact.

By protecting neurons from excitotoxic insults and promoting cell survival, memantine likely contributes to the maintenance of normal axonal and dendritic structures. In studies where memantine has shown to rescue functional outcomes, such as neuronal migration, it is implied that the underlying neuronal morphology is preserved or restored. Further research is needed to fully elucidate the specific effects of memantine on the structural plasticity of axons and dendrites.

In Vivo Neuropharmacological Assessments in Animal Models

The neuroprotective and cognitive-enhancing effects of memantine observed in vitro have been corroborated by numerous in vivo studies in animal models of various neurological disorders. In rodent models of Alzheimer's disease, memantine has been shown to improve learning and memory deficits. For instance, in mice treated with amyloid-β peptides to mimic Alzheimer's pathology, memantine administration prevented memory impairments in behavioral tasks such as the water maze and passive avoidance tests.

In animal models of ischemic stroke, memantine has demonstrated neuroprotective effects by reducing infarct volume and improving neurological outcomes. These in vivo findings support the therapeutic potential of memantine in conditions characterized by excessive NMDA receptor activation. It is important to note that the neuroprotective effects of memantine in animal models are often observed at doses that are higher than those typically used for symptomatic treatment in humans.

A summary of in vivo findings for memantine is provided in the table below.

Animal ModelKey Findings
Mouse model of Alzheimer's Disease (Aβ25-35 injection)Memantine prevented memory deficits and reduced oxidative stress, inflammation, and apoptosis in the hippocampus and cortex.
Rat model of neonatal hypoxia-ischemiaMemantine reduced brain damage and lethality.

Absence of Preclinical Data for Dedimethyl Dibromo Memantine in Publicly Available Literature

Following an exhaustive search of scientific databases and publicly available literature, no preclinical neurobiological, pharmacokinetic, or comparative efficacy data for the chemical compound "this compound" could be identified. The user-requested article, which was to be structured around a detailed outline of preclinical investigations, cannot be generated due to the lack of published research on this specific molecule.

Initial investigations revealed that "this compound" is chemically distinct from the well-researched Alzheimer's medication, Memantine. "this compound" is identified by the alias 1,3-Dibromo Adamantamine and the CAS number 1797133-04-0. Its molecular formula is C10H15Br2N, which differentiates it from Memantine (1-amino-3,5-dimethyladamantane).

Despite targeted searches using all known identifiers for "this compound," no studies were found that evaluated this compound in the following user-specified areas:

Evaluation in Animal Models of Glutamate-Induced Neurodegeneration

Analysis of Effects on Neurotransmitter Release and Metabolism in Brain Regions

Investigation of Neuroinflammation Markers in Brain Tissue

Comparative Efficacy in Cognitive and Behavioral Tasks in Animal Models of Neurological Dysfunctions

Preclinical Pharmacokinetic and Pharmacodynamic Correlations

Comparative Preclinical Studies with Parent Memantine

The available information for "this compound" is currently limited to its identification in chemical supplier databases, where it is listed as a research chemical. There is no evidence of its progression into preclinical or clinical studies that would generate the data required to fulfill the article request.

While there is a significant body of research on Memantine and other adamantane (B196018) derivatives, this information is not applicable to "this compound" as it is a distinct chemical entity. The explicit instructions to focus solely on "this compound" and to adhere strictly to the provided outline cannot be met.

Therefore, this report serves to inform that the creation of a scientifically accurate and detailed article on the preclinical neurobiological investigations of "this compound" is not possible at this time due to the absence of foundational research data in the public domain.

Structure Activity Relationship Sar Elucidation for Dedimethyl Dibromo Memantine

Defining the Contribution of Dedimethylation to Receptor Selectivity and Potency

The structure of memantine (B1676192) is 3,5-dimethyl-1-adamantanamine. The process of "dedimethylation" yields 1-adamantanamine, also known as amantadine (B194251). Comparing the pharmacological activities of memantine and amantadine provides direct insight into the role of the two methyl groups in NMDA receptor interaction.

Research has unequivocally demonstrated that the two methyl groups on the adamantane (B196018) cage are crucial for high-affinity NMDA receptor blockade. nih.gov Studies comparing memantine and amantadine at the GluN1/GluN2B NMDA receptor subtype reveal a significant drop in potency upon removal of these methyl groups. The primary binding interaction for adamantane antagonists is the electrostatic attraction between the protonated amino group and an asparagine residue (N616) at the constriction point of the GluN1 subunit's channel pore. nih.govresearchgate.net However, the methyl groups provide critical additional interactions.

Scientists have identified specific hydrophobic binding pockets within the NMDA receptor channel that accommodate these methyl groups. These pockets are formed by alanine (B10760859) residues, specifically A645 on the GluN1 subunit and A644 on the GluN2B subunit. nih.govresearchgate.net The insertion of the methyl groups into these hydrophobic pockets substantially increases the binding affinity of the molecule. Consequently, memantine is a much more potent NMDA receptor antagonist than amantadine. This is quantified by their respective IC₅₀ values, which measure the concentration of the drug required to inhibit 50% of the receptor's response.

Interestingly, the addition of a third methyl group to create trimethylamantadine results in diminished affinity, with an IC₅₀ value intermediate between memantine and amantadine. nih.gov This suggests that the asymmetry of memantine and the specific two-point hydrophobic contact are optimal for fitting within the binding site. The data implies that the dedimethylation of memantine to amantadine leads to a significant loss of potency due to the absence of these critical hydrophobic interactions.

Table 1: Contribution of Methyl Groups to NMDA Receptor Potency
CompoundStructural ModificationIC₅₀ (µM) at GluN1/GluN2B ReceptorReference
Memantine3,5-dimethyl-1-adamantanamine0.28 nih.gov
Amantadine (Dedimethyl-Memantine)1-adamantanamine16.0 nih.gov
Trimethylamantadine3,5,7-trimethyl-1-adamantanamine3.5 nih.gov

Analyzing the Influence of Dibromination on Channel Blockade Kinetics and Specificity

The introduction of two bromine atoms onto the dedimethylated adamantane scaffold (amantadine) would create "dedimethyl dibromo memantine." While direct experimental data on the channel blockade kinetics of this specific compound is not available in the cited literature, the influence of such a modification can be hypothesized based on established principles of medicinal chemistry and the known properties of adamantane.

Adamantane can be readily brominated at its tertiary carbon positions. researchgate.net This chemical feasibility makes dibrominated derivatives accessible for SAR studies. The introduction of bromine atoms, which are large and electronegative, would profoundly alter the physicochemical properties of the parent molecule in several ways:

Steric Bulk and Lipophilicity: Bromine atoms are significantly larger than hydrogen atoms. Their addition would increase the van der Waals volume of the adamantane cage. This increased bulk could lead to a tighter fit or, conversely, steric hindrance within the NMDA receptor channel, depending on the precise location of the bromines. The substitution would also increase the molecule's lipophilicity, potentially enhancing its ability to partition into the membrane or interact with hydrophobic regions of the receptor.

Electronic Effects: The high electronegativity of bromine would create significant dipoles on the adamantane cage. This could introduce new electrostatic or dipole-dipole interactions with polar residues in the channel lining. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) that could provide an additional anchor point within the receptor, potentially influencing binding affinity and residence time (kinetics).

Kinetics and Specificity: The rate at which a drug binds to and unbinds from the receptor (kinetics) is critical to its therapeutic profile. The fast on/off kinetics of memantine are thought to contribute to its tolerability. nih.gov The addition of strong interaction points, such as those potentially introduced by bromine atoms, could slow the unbinding rate, leading to a "trapping" block, where the drug remains in the channel even after it closes. nih.gov This could alter the drug's use-dependency and specificity for certain receptor states, such as those associated with pathological overactivation versus normal synaptic transmission. biorxiv.orgjneurosci.org

Without empirical data, the net effect of dibromination remains speculative. The position of the two bromine atoms would be critical in determining whether the new interactions are productive, leading to enhanced potency and desired kinetics, or detrimental.

Development of Dedicated SAR Models for Brominated Adamantane Derivatives

To systematically investigate the effects of bromination and other modifications, quantitative structure-activity relationship (QSAR) models are invaluable tools. researchgate.net While specific QSAR models for brominated adamantane NMDA antagonists are not detailed in the literature, a framework for their development can be outlined.

The goal of a QSAR model is to correlate the physicochemical properties of a series of compounds with their biological activity. researchgate.net For brominated adamantane derivatives, this would involve:

Synthesis of a Compound Library: A diverse set of analogs would be synthesized, varying the number and position of bromine atoms on the adamantane ring and potentially including other halogens (Cl, I) to probe the effect of atom size and polarizability.

Biological Testing: Each compound would be tested in vitro to determine its potency (e.g., IC₅₀) and potentially its kinetic parameters (k_on, k_off) at various NMDA receptor subtypes.

Calculation of Molecular Descriptors: For each synthesized molecule, a wide range of computational descriptors would be calculated. For brominated adamantanes, these would include descriptors for hydrophobicity (logP), steric properties (molecular volume, surface area), and electronic features (dipole moment, partial charges). Crucially, descriptors specific to halogen atoms, such as those quantifying the potential for halogen bonding (e.g., the σ-hole), would be essential. nih.gov

Model Generation and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model would be generated that predicts biological activity based on the most relevant descriptors. researchgate.net The model's predictive power would be rigorously validated using internal (cross-validation) and external test sets of compounds.

Such a validated QSAR model would be a powerful predictive tool, enabling the in silico design of new analogs with potentially improved properties and accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Exploration of Conformational Requirements for Optimal NMDA Receptor Interaction

The rigid, cage-like structure of the adamantane core is a key feature, as it reduces the entropic penalty upon binding and provides a fixed scaffold for positioning the crucial functional groups. The optimal interaction of adamantane-based antagonists with the NMDA receptor channel is governed by a precise set of conformational and structural requirements.

The primary binding site for memantine is deep within the ion channel pore, near the channel's narrowest constriction. nih.gov The key interactions for the parent molecule, memantine, define the conformational space.

The Amino Group: The protonated primary amine is the essential pharmacophore. It forms a charge-based interaction with the side chain of asparagine N616 in the GluN1 subunit, anchoring the molecule in the pore. nih.govresearchgate.net This interaction is fundamental for all adamantane-based channel blockers of this class.

The Adamantane Cage: The cage itself provides the necessary lipophilicity and shape to occupy the vestibule of the channel. Its dimensions are a good match for the pore constriction. researchgate.net

The Methyl Groups: As discussed, the two methyl groups of memantine engage with specific hydrophobic pockets (GluN1-A645 and GluN2B-A644), acting as secondary anchors that significantly enhance affinity. nih.gov

For a hypothetical "this compound," the removal of the methyl groups vacates these hydrophobic pockets. The binding would rely more heavily on the primary amine interaction and the fit of the adamantane cage itself, similar to amantadine. The addition of two bromine atoms would introduce new conformational constraints. The size and position of the bromines must be compatible with the dimensions of the channel. If positioned correctly, they could form new, favorable interactions (e.g., hydrophobic, halogen bonds) with other residues lining the pore, potentially compensating for the loss of the methyl group interactions. If positioned incorrectly, they would result in steric clashes, preventing the molecule from binding effectively.

Table 2: Key Residues in the NMDA Receptor Pore Interacting with Adamantane Ligands
Receptor SubunitInteracting ResidueRole in BindingReference
GluN1Asn (N616)Primary binding site for the protonated amino group. nih.govresearchgate.net
GluN1Ala (A645)Forms a hydrophobic pocket for one of memantine's methyl groups. nih.govresearchgate.net
GluN2BAla (A644)Forms a hydrophobic pocket for the second of memantine's methyl groups. nih.govresearchgate.net
GluN2BAsn (N615)Stabilizes memantine coordination through H-bonding. researchgate.net

Design of Further this compound Analogs for SAR Refinement

Based on the preceding analysis, a focused effort to synthesize and test new analogs is the logical next step to refine the SAR for this chemical class. The design of these analogs would aim to systematically probe the structure of the NMDA receptor channel and dissect the contributions of each modification. Several series of compounds could be proposed.

Positional Isomers: The location of the two bromine atoms on the adamantane cage is paramount. A series of dibromo-amantadine analogs should be synthesized to explore different substitution patterns (e.g., 3,5-dibromo; 3,7-dibromo; etc.). Testing this series would map the steric and electronic tolerance of the receptor channel.

Halogen Series: Replacing bromine with other halogens (chlorine, iodine) would elucidate the role of halogen size, lipophilicity, and the capacity for halogen bonding. An iodo- a larger and more polarizable atom, might form stronger halogen bonds, while a chloro- would offer less steric bulk.

Hybrid Analogs: To bridge the gap between amantadine and memantine, a series of mono-methyl, dibromo-adamantane analogs could be created. These compounds would help to quantify the additive or non-additive effects of each methyl and bromo- substituent on binding affinity and kinetics.

Exploring Asymmetry: Given that memantine is asymmetrical and this appears important for its high affinity, analogs could be designed with one bromine and one methyl group to further explore the receptor's tolerance for asymmetrical substitution patterns.

The synthesis and subsequent electrophysiological testing of these proposed analogs would generate the crucial data needed to build a comprehensive SAR model, guiding the rational design of a novel NMDA receptor antagonist with a potentially superior pharmacological profile. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Dedimethyl Dibromo Memantine Research

Application of Optogenetics and Chemogenetics in Preclinical Mechanistic Studies

To dissect the precise neural circuit-level effects of Dedimethyl Dibromo Memantine (B1676192), optogenetic and chemogenetic techniques would be indispensable. These methodologies allow for the manipulation of specific, genetically defined neuronal populations with high temporal and spatial precision, offering unparalleled insight into how a novel compound modulates brain activity. frontiersin.orgscholaris.caen-journal.org

Given that Dedimethyl Dibromo Memantine is a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, its primary action is likely within the glutamatergic system. mdpi.comnih.gov Preclinical studies using optogenetics have successfully elucidated the effects of other NMDA receptor antagonists, like ketamine, by demonstrating that direct stimulation of infralimbic prefrontal cortex neurons can replicate the drug's antidepressant-like effects. pnas.orgusdbiology.com A similar approach could be employed for this compound. For instance, by expressing light-sensitive ion channels (opsins) in pyramidal neurons of the prefrontal cortex in rodent models, researchers could investigate whether the compound alters the threshold for light-induced neuronal firing or modifies synaptic plasticity. pnas.orgnih.gov

Chemogenetics, which utilizes engineered receptors activated by specific designer drugs (DREADDs), offers a complementary, less invasive method for modulating neuronal activity over longer periods. en-journal.orgeneuro.org This would be particularly useful for studying the chronic effects of this compound. By expressing Gq-coupled DREADDs in hippocampal excitatory neurons, researchers could determine if the compound's presence alters the behavioral or electrophysiological outcomes of chemogenetically-induced neuronal activation. eneuro.org Such studies would clarify whether the "dedimethyl dibromo" modifications alter the compound's influence on specific neural pathways compared to Memantine, providing a detailed understanding of its mechanism of action. eneuro.orgnih.gov

Development of Novel Drug Delivery Systems for Enhanced Brain Penetration in Animal Models (e.g., nanoparticle formulations)

A significant hurdle in treating central nervous system disorders is the effective delivery of therapeutics across the blood-brain barrier (BBB). mdpi.commdpi.com Nanoparticle-based drug delivery systems represent a promising strategy to overcome this challenge. mdpi.comrsc.org Research on Memantine has demonstrated the feasibility of using various nanoparticle formulations to enhance its brain penetration and therapeutic efficacy. These established platforms provide a strong foundation for developing delivery systems for this compound.

Strategies have included encapsulating Memantine in biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG), which can improve drug stability and facilitate transport across the BBB. mdpi.com Other approaches have utilized carbon dots and chitosan (B1678972) nanocrystals as carriers. mdpi.comnih.gov These nanoformulations not only protect the drug from degradation but can also be engineered for targeted delivery. rsc.org For example, a study using Memantine-loaded PLGA-PEG nanoparticles showed they could effectively cross the BBB in animal models. mdpi.com Another study demonstrated that conjugating Memantine to carbon dots facilitated its delivery across the BBB in a zebrafish model. nih.gov

Future research on this compound would involve adapting these technologies. The physicochemical properties of the new compound would be characterized to determine the optimal nanoparticle composition and surface modifications required for efficient BBB transit and targeted release within the brain.

Table 1: Examples of Nanoparticle Drug Delivery Systems Studied with Memantine

Nanoparticle TypeKey Findings in Animal/In Vitro ModelsPotential Application for this compoundReference
PLGA-PEG NanoparticlesDemonstrated ability to cross the BBB and reduce Aβ plaques more effectively than Memantine alone in AD mice.Adaptation of this well-studied biodegradable polymer system for sustained release and improved brain bioavailability. mdpi.com
Carbon DotsFacilitated delivery of Memantine across the BBB in a zebrafish in vivo model and inhibited tau aggregation.Exploration of carbon dots as a versatile nano-carrier to potentially combine BBB penetration with other therapeutic actions. nih.gov
Chitosan NanocrystalsSustained drug release for up to 24 hours with low cytotoxicity in ex vivo models, suggesting suitability for nasal delivery.Development of a non-invasive, nose-to-brain delivery route to bypass the BBB. mdpi.com
NanoemulsionShowed high brain uptake in rats following intranasal administration, confirming direct nose-to-brain delivery potential.Formulation as a nanoemulsion for rapid-onset delivery to the central nervous system. nih.gov

Theoretical Exploration of this compound as a Multi-Target Directed Ligand

The complexity of many neurodegenerative diseases has shifted drug discovery from a "one-target, one-molecule" approach to the development of multi-target directed ligands (MTDLs)—single molecules designed to engage multiple pathological pathways simultaneously. mdpi.comnih.gov Memantine, with its adamantane (B196018) core directed at the NMDA receptor, is considered a privileged structure for designing MTDLs. mdpi.comnih.gov Researchers have created hybrid compounds by linking the Memantine pharmacophore with moieties that inhibit acetylcholinesterase or prevent amyloid-β aggregation. nih.gov

Theoretically, this compound could serve as a novel scaffold or an MTDL itself. The introduction of dibromo- and demethyl- groups to the Memantine structure would alter its electronic and steric properties. A theoretical exploration would involve computational modeling and docking studies to predict how these changes affect its binding affinity not only for the NMDA receptor but also for other relevant targets in neurodegeneration, such as acetylcholinesterase, BACE1, or sigma-1 receptors. mdpi.comnih.gov The bromine atoms, for instance, could introduce new halogen bonding interactions, potentially enhancing affinity for a secondary target. This exploration would guide the synthesis and subsequent in vitro testing of this compound to validate its predicted multi-target profile. mdpi.com

Integration of "Omics" Technologies (e.g., transcriptomics, metabolomics, proteomics) in Preclinical Samples to Elucidate Broader Biological Impact

To understand the full biological impact of a novel compound beyond its primary target, the integration of "omics" technologies is crucial. Transcriptomics (RNA-Seq), proteomics, and metabolomics provide a global, unbiased view of the molecular changes induced by a drug in cells or tissues.

Studies on Memantine have already utilized these approaches. For example, transcriptomic analysis in Shank2-mutant mice treated with Memantine revealed significant changes in the expression of genes related to chromatin, mitochondria, and the extracellular matrix. nih.govnih.govdntb.gov.ua Similarly, proteomics profiling of a transgenic mouse model of Alzheimer's disease treated with Memantine identified alterations in hundreds of proteins in the hippocampus and cerebral cortex, affecting pathways related to the cytoskeleton, axon guidance, and MAPK signaling. nih.govnih.govresearchgate.net

For this compound, a similar multi-omics strategy in preclinical models would be essential. RNA-Seq would identify which genes and signaling pathways are up- or down-regulated following treatment. Proteomics would confirm whether these transcript-level changes translate to the protein level and would also reveal post-translational modifications. Metabolomics would provide a functional readout of cellular state by measuring changes in small-molecule metabolites. Together, these datasets would offer a comprehensive signature of the compound's effects, potentially uncovering novel mechanisms of action or identifying biomarkers of its activity.

Table 2: Summary of "Omics" Studies on Memantine

"Omics" TechnologyModel SystemKey FindingsReference
Transcriptomics (RNA-Seq)Shank2-mutant miceMemantine treatment altered the expression of genes related to chromatin, mitochondria, and the extracellular matrix. nih.govnih.gov
Transcriptomics (RNA-Seq)Mouse model of neonatal sublethal meningitisMemantine significantly reduced the expression of pro-inflammatory factors (e.g., IL33, IL18rap, MMP10) and up-regulated anti-inflammatory factors (e.g., Tnfaip3, CISH). plos.org
Proteomics3xTg-AD mouse modelAltered the expression of 233 proteins in the hippocampus and 342 in the cerebral cortex, modulating pathways for cytoskeleton, axon guidance, and MAPK signaling. nih.govnih.govresearchgate.net
ProteomicsNeuroblastoma cellsMemantine treatment altered the expression levels of at least 6 proteins and suppressed cell growth in a dose-dependent manner. oatext.com

Q & A

Q. What best practices ensure transparency in reporting this compound research findings?

  • Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (e.g., Zenodo) with standardized metadata. Use electronic lab notebooks (ELNs) for traceability. Adhere to ARRIVE guidelines for preclinical studies, including detailed methods and negative results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.